Oseltamivir phosphate

概要

説明

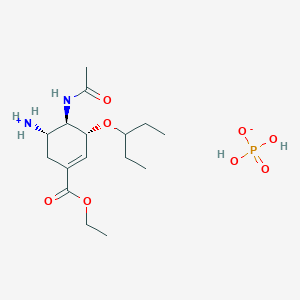

Oseltamivir phosphate (OP), marketed as Tamiflu®, is a prodrug of oseltamivir carboxylate (OC), a potent neuraminidase inhibitor (NAI) used to treat and prevent influenza A and B infections . Its chemical structure, (3R,4R,5S)-4-acetylamino-5-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic acid ethyl ester phosphate, enables oral bioavailability, distinguishing it from inhaled NAIs like zanamivir . After ingestion, OP is rapidly hydrolyzed by hepatic esterases to its active metabolite, OC, which inhibits viral neuraminidase, preventing viral release from infected cells . Clinical studies demonstrate OP’s efficacy in reducing symptom duration (by 1–2 days) and hospitalization rates, particularly in high-risk populations .

Beyond antiviral use, OP has shown otoprotective effects in preclinical models, reducing cisplatin-induced hair cell death in mouse cochlear explants (EC₅₀: 450 nM for OP; 505 nM for OC) . However, paradoxically, OP was also linked to increased aggressiveness in canine mammary cancer cells, altering sialylation patterns and promoting metastasis in vivo .

準備方法

Industrial Synthesis from Shikimic Acid

The Roche process remains the primary industrial route for oseltamivir phosphate production, utilizing shikimic acid—a natural product derived from Chinese star anise (Illicium verum) or microbial fermentation .

Key Reaction Sequence

-

Epoxidation and Azide Opening : Shikimic acid undergoes epoxidation followed by regioselective azide ring-opening to install the C4–C5 amine functionality.

-

3-Pentyloxy Introduction : A Mitsunobu reaction introduces the 1-ethylpropyloxy group at C3, leveraging the steric hindrance of the cyclohexene scaffold .

-

Dieckmann Cyclization : Intramolecular ester condensation forms the six-membered ring, establishing the core structure.

-

Phosphorylation : Final phosphate salt formation enhances water solubility for oral administration .

Performance Metrics

-

Yield : 10–15% over 12 steps (industrial scale optimized for cost).

Corey’s Catalytic Asymmetric Diels-Alder Approach

Developed by E.J. Corey, this route employs a catalytic asymmetric Diels-Alder reaction to construct the cyclohexene framework .

Synthetic Highlights

-

Chiral Catalyst : A bis-oxazoline copper complex induces asymmetry during the [4+2] cycloaddition between diene and dienophile.

-

Functional Group Manipulation : Sequential oxidation, amidation, and esterification introduce the C5 amine and C3 ether groups.

Comparative Advantages

-

Step Economy : 8 linear steps vs. Roche’s 12-step process.

-

Yield : 22% overall, with 98% ee achieved through enantioselective catalysis .

Three-Component Coupling Strategy

A copper-catalyzed asymmetric three-component reaction (aldehyde, alkyne, and azide) offers a convergent route to oseltamivir intermediates .

Reaction Mechanism

-

Catalytic System : Cu(I)/DTBM-Segphos ligand enables enantioselective formation of propargylamine.

-

Cyclization : Dieckmann condensation closes the six-membered ring, followed by azide reduction and acetylation.

Outcomes

L-Glutamic Acid γ-Ester Route

This chiral pool approach uses L-glutamic acid to establish stereochemistry, avoiding external catalysts .

Synthesis Overview

-

Esterification : γ-Ester protection of L-glutamic acid directs subsequent reactions.

-

Ring Construction : Dieckmann cyclization forms the cyclohexene core.

-

Side Chain Elaboration : Etherification and phosphorylation complete the molecule.

Performance

Pyroglutamic Acid-Based Formal Synthesis

(S)-Pyroglutamic acid serves as a chiral template for oseltamivir intermediates .

Critical Steps

-

Allylation : Indium-mediated diastereoselective allylation installs the C4–C5 backbone.

-

Ring-Closing Metathesis : Grubbs catalyst facilitates cyclohexene formation after Mannich methylenation.

Challenges and Solutions

Shibasaki’s Asymmetric Aziridine-Opening

A polymetallic gadolinium catalyst enables enantioselective aziridine ring-opening with trimethylsilyl azide .

Process Details

-

Catalytic Cycle : GdNatris(binaphthoxide) activates the aziridine for nucleophilic attack.

-

Downstream Functionalization : Oxidation and esterification yield advanced intermediates.

Efficiency

D-Xylose and L-Serine Routes

D-Xylose Approach

-

Chiral Source : D-Xylose’s inherent stereochemistry directs C3 and C4 configurations.

-

Key Reaction : Wittig olefination constructs the cyclohexene ring .

L-Serine Strategy

-

Amide Formation : L-Serine derivatives undergo Curtius rearrangement to install the C5 amine.

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Steps | Overall Yield | ee (%) | Key Advantage |

|---|---|---|---|---|---|

| Roche (Shikimic Acid) | Shikimic acid | 12 | 10–15% | >99 | Industrial scalability |

| Corey Diels-Alder | Synthetic diene | 8 | 22% | 98 | Step economy |

| Three-Component Coupling | Aldehyde/alkyne | 4 | 25.7% | 76 | Convergent synthesis |

| L-Glutamic Acid | L-Glutamic acid | 6 | 19.8% | 100 | Perfect enantiocontrol |

| Pyroglutamic Acid | (S)-Pyroglutamic acid | 10 | 18% | 99 | Novel bond-forming reactions |

| Shibasaki Aziridine | Aziridine | 9 | 28% | 94 | Catalytic asymmetry |

| D-Xylose | D-Xylose | 11 | 14% | >99 | Abundant chiral source |

科学的研究の応用

Clinical Applications

- Treatment of Influenza

-

Prophylaxis

- The drug is also used for prophylaxis against influenza in individuals aged one year and older, particularly in high-risk populations .

- Post-exposure prophylaxis can be crucial during outbreaks or pandemics, as seen during the H1N1 pandemic where oseltamivir was recommended for healthcare workers exposed to infected patients .

-

Special Populations

- Studies have shown that oseltamivir can be safely administered to high-risk populations, including elderly patients and those with underlying health conditions like renal impairment or obesity .

- In patients undergoing hemodialysis, specific dosing regimens have been developed to optimize therapeutic outcomes while minimizing adverse effects .

Research Applications

This compound is extensively studied within virology research:

- Viral Resistance Studies : Researchers investigate how influenza viruses develop resistance to oseltamivir, which is vital for understanding treatment failures and guiding future antiviral development .

- Pharmacokinetics : Studies focus on the pharmacokinetic profiles of oseltamivir in various populations, including those with renal impairment, to establish appropriate dosing guidelines .

- Analytical Chemistry : The compound serves as a standard in developing detection methods for antiviral agents in biological samples, enhancing diagnostic capabilities in clinical settings .

Case Study 1: Efficacy in High-Risk Patients

A clinical trial involving over 11,000 subjects assessed the safety and efficacy of oseltamivir across various demographics, including children and elderly patients. The study found that early administration significantly reduced hospitalization rates due to influenza complications .

Case Study 2: Pharmacokinetics in Hemodialysis Patients

A retrospective analysis examined pharmacokinetic data from 24 patients undergoing hemodialysis. The findings indicated that standard dosing could lead to suboptimal drug levels; thus, a modified regimen was recommended to ensure adequate therapeutic concentrations during treatment .

Table 1: Indications for this compound

| Indication | Age Group | Administration Timing |

|---|---|---|

| Treatment of Influenza | ≥ 2 weeks | Within 48 hours of onset |

| Prophylaxis | ≥ 1 year | Post-exposure |

Table 2: Dosage Adjustments for Renal Impairment

| Renal Function (CrCl) | Recommended Dose |

|---|---|

| > 90 mL/min | Standard dose (75 mg twice daily) |

| 30-60 mL/min | Reduced dose (30 mg twice daily) |

| < 30 mL/min | Further adjustments required |

作用機序

Oseltamivir works by inhibiting the activity of the viral neuraminidase enzyme found on the surface of the influenza virus. This inhibition prevents the virus from budding off from the host cell, thereby halting viral replication and spread . The active form of oseltamivir, oseltamivir carboxylate, binds to the neuraminidase enzyme, blocking its function .

類似化合物との比較

Neuraminidase Inhibitors (NAIs)

Zanamivir :

- Efficacy : Comparable to OP in reducing viral shedding but less convenient for pediatric or elderly patients .

Peramivir :

- Administration: Intravenous (IV), suitable for critically ill patients.

- Pharmacokinetics : Longer half-life (~20 hours) vs. OP’s OC (6–10 hours) .

Non-NAI Antivirals

Baloxavir Marboxil :

- Mechanism : Inhibits cap-dependent endonuclease (PA protein), blocking viral mRNA synthesis.

- Advantages : Single-dose regimen; synergistic with OP in vitro (reduced viral titers and lung pathology in mice) .

- Limitations : Rapid emergence of resistance mutations (e.g., I38T) .

Favipiravir :

- Mechanism : RNA polymerase inhibitor with broad-spectrum activity.

- Combination Potential: Synergistic with OP in mice, enhancing survival rates .

Pharmacokinetic and Efficacy Comparison

*EC₅₀ values for OP and OC in cisplatin-induced ototoxicity models .

Clinical and Preclinical Findings

- Combination Therapy: OP + baloxavir reduced viral titers in mice by 99% vs. OP monotherapy (90%) . OP + peramivir improved survival in mice but failed clinically due to overlapping mechanisms .

- Resistance : The I222L-E119V double mutation in H7N9 increased OP resistance 10-fold, leading to higher mortality in mice (80% vs. 20% in wild-type) .

- Environmental Impact : OC was detected in Japanese river water at 6.6–190.2 ng/L during flu seasons, raising ecotoxicity concerns .

Unique Adverse Effects

生物活性

Oseltamivir phosphate, commonly known as Tamiflu, is an antiviral medication primarily used for the treatment and prevention of influenza. The active metabolite of this compound, oseltamivir carboxylate, exhibits significant biological activity by inhibiting the viral neuraminidase enzyme, which is crucial for the replication and spread of influenza viruses. This article provides a comprehensive overview of the biological activity of this compound, including pharmacokinetics, mechanisms of action, and relevant case studies.

This compound functions as a prodrug that is rapidly converted to oseltamivir carboxylate in the liver. The active form selectively inhibits the neuraminidase enzymes found on the surface of influenza viruses. These enzymes facilitate the release of new viral particles from infected cells, thereby promoting viral spread within the host. By inhibiting neuraminidase, oseltamivir carboxylate effectively reduces viral replication and shedding, leading to decreased infectivity and symptom severity when administered early in the course of infection .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its rapid absorption and conversion to oseltamivir carboxylate. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Bioavailability | ~80% |

| Cmax (oseltamivir) | 65 ng/mL |

| Cmax (oseltamivir carboxylate) | 348 ng/mL |

| AUC (0-12h) (oseltamivir) | 112 ng·h/mL |

| AUC (0-12h) (carboxylate) | 2719 ng·h/mL |

| Volume of Distribution | 23-26 L |

| Elimination Half-life (carboxylate) | 6-10 hours |

This compound is primarily eliminated via renal excretion, with less than 20% excreted in feces. The drug's pharmacokinetics are largely unaffected by food intake or changes in gastric pH .

Inhibitory Effects on Neuraminidase

Oseltamivir carboxylate demonstrates potent inhibition against various strains of influenza A and B viruses. The enzyme's active site is highly conserved across different subtypes, making oseltamivir effective against multiple strains, including pandemic H1N1 .

Research has shown that oseltamivir carboxylate has a Ki value in the low nanomolar range for influenza neuraminidases, indicating its strong binding affinity and efficacy as an antiviral agent . In contrast, studies have indicated limited inhibitory effects on human sialidases, suggesting a selective action towards viral enzymes over human counterparts .

Case Studies and Clinical Findings

Several clinical studies have evaluated the efficacy of this compound in treating influenza:

- Efficacy in Reducing Symptom Duration : A meta-analysis involving multiple randomized controlled trials demonstrated that early administration of oseltamivir reduced symptom duration by approximately 1 day compared to placebo when initiated within 48 hours of symptom onset .

- Prevention in High-Risk Populations : In a study involving healthcare workers during an influenza outbreak, prophylactic use of oseltamivir significantly reduced the incidence of influenza infection compared to those receiving placebo .

- Safety Profile : Oseltamivir has been shown to have a favorable safety profile, with most adverse effects being mild and transient. Common side effects include nausea and vomiting; however, these can often be mitigated by co-administration with food .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for determining the purity of oseltamivir phosphate in bulk drug formulations?

- Methodological Answer : The United States Pharmacopeia (USP) guidelines outline a gas chromatography (GC) protocol using a capillary column (e.g., 0.32 mm × 30 m, coated with G16 stationary phase) and flame ionization detection. Prepare standard and test solutions at ~1 mg/mL in methanol/water mixtures, and calculate purity using peak area ratios relative to the reference standard. Impurity limits are set at ≤0.5% for individual impurities and ≤1.0% for total impurities .

Q. How can UV spectroscopy be optimized for quantifying this compound in pharmaceutical formulations?

- Methodological Answer : A validated UV spectrophotometric method involves dissolving the compound in deionized water and measuring absorbance at 217 nm. Calibration curves (0.5–5.0 µg/mL) show linearity (R² > 0.999), with precision confirmed via intraday/interday relative standard deviation (RSD < 2%). Method robustness is tested under varied pH and temperature conditions .

Q. What techniques are effective for identifying unknown impurities in this compound formulations?

- Methodological Answer : Two-dimensional liquid chromatography coupled with tandem mass spectrometry (2D-LC-MS/MS) is used to isolate and characterize impurities. For example, an unknown impurity exceeding pharmacopeial thresholds can be identified by comparing fragmentation patterns with synthesized reference standards. Structural elucidation involves high-resolution MS and nuclear magnetic resonance (NMR) .

Advanced Research Questions

Q. How should researchers design in vitro assays to evaluate this compound’s cytotoxic and pro-migratory effects on mammalian cells?

- Methodological Answer : Use cell lines (e.g., CMA07 and CMT-U27) treated with this compound (0.305–305 µM) for 24–48 hours. Assess cytotoxicity via MTS assay (metabolic activity) and apoptosis via TUNEL assay (DNA fragmentation). For migration, perform wound-healing assays, quantifying closure rates using time-lapse microscopy. Statistical significance is determined via one-way ANOVA with post-hoc Tukey tests .

Q. What green chemistry metrics are critical for evaluating the efficiency of this compound synthesis routes?

- Methodological Answer : Global reaction mass efficiency (RME), E-factor (kg waste/kg product), and atom economy are calculated for 15+ synthesis plans. For example, the Roche industrial route has an RME of 12.5% and E-factor of 7.9, while academic routes (e.g., shikimic acid–free pathways) show improved metrics. Prioritize routes with minimal sacrificial reagents and high overall yield .

Q. How can environmental persistence of oseltamivir carboxylate (active metabolite) be monitored in wastewater?

- Methodological Answer : Deploy solid-phase extraction (SPE) followed by LC-MS/MS with electrospray ionization. Quantify limits of detection (LOD: 1–5 ng/L) in sewage treatment plant (STP) effluents and river water. Advanced STPs with ozonation reduce oseltamivir carboxylate by >85% compared to conventional activated-sludge systems .

Q. What challenges exist in crystallographic studies of this compound and its derivatives?

- Methodological Answer : The lack of crystal structures in databases (e.g., Cambridge Structural Database) necessitates time-intensive crystal growth optimization. Key challenges include solvent selection (e.g., methanol/water mixtures), slow evaporation conditions, and achieving diffraction-quality crystals. X-ray crystallography confirms stereochemical retention and absence of acyl migration in derivatives .

Q. How are pharmacokinetic (PK) parameters of this compound determined in animal models?

- Methodological Answer : In ferret models, administer this compound (2.5–10 mg/kg) and collect plasma samples over 12 hours. Use LC-MS to quantify oseltamivir carboxylate levels. Calculate AUC₀–₁₂ₕ and Cₘₐₓ via non-compartmental analysis. Anesthesia protocols (e.g., Saffan) must avoid drug interactions .

Q. Methodological Notes

- Statistical Rigor : For cell-based assays, ensure sample sizes (n ≥ 3) and use Bonferroni correction for multiple comparisons.

- Synthesis Optimization : Prioritize routes with scalable steps (e.g., avoiding hazardous azide intermediates) .

- Environmental Monitoring : Seasonal sampling (e.g., during influenza outbreaks) is critical to capture peak oseltamivir carboxylate loads .

特性

IUPAC Name |

ethyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O4/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19/h9,12-15H,5-8,17H2,1-4H3,(H,18,19)/t13-,14+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSZGPKBBMSAYNT-RRFJBIMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044291 | |

| Record name | Oseltamivir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Oseltamivir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014343 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble, 6.86e-01 g/L | |

| Record name | Oseltamivir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00198 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oseltamivir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014343 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

196618-13-0, 204255-11-8 | |

| Record name | Oseltamivir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=196618-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oseltamivir [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196618130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oseltamivir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00198 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oseltamivir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OSELTAMIVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20O93L6F9H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OSELTAMIVIR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7433 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Oseltamivir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014343 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。